(S)-(-)-Celiprolol-d9 Hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

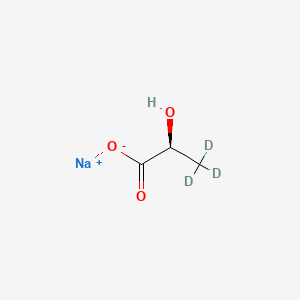

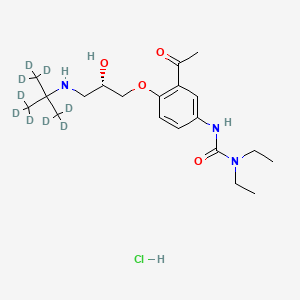

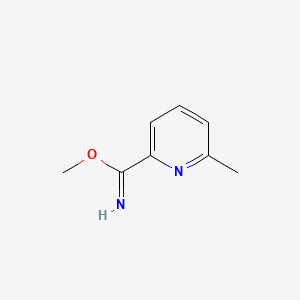

Celiprolol is a medication used to treat high blood pressure and heart conditions. It belongs to a class of drugs known as beta blockers, which work by blocking the action of certain natural chemicals in your body such as epinephrine on the heart and blood vessels. This effect reduces heart rate, blood pressure, and strain on the heart. The “d9” in the name suggests that this is a deuterated form of celiprolol, meaning it contains deuterium (heavy hydrogen) instead of regular hydrogen, which can be used in research to study the drug’s behavior in the body .

Synthesis Analysis

The synthesis of celiprolol likely involves complex organic chemistry reactions. Unfortunately, without specific information or references to the synthesis of “(S)-(-)-Celiprolol-d9 Hydrochloride”, it’s difficult to provide a detailed analysis .Molecular Structure Analysis

The molecular structure of a compound like “(S)-(-)-Celiprolol-d9 Hydrochloride” would typically be determined using techniques such as X-ray crystallography, NMR spectroscopy, or computational chemistry methods .Chemical Reactions Analysis

Celiprolol, like other beta blockers, doesn’t undergo significant chemical reactions under normal physiological conditions. It acts by binding to beta-adrenergic receptors, not by undergoing or causing chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “(S)-(-)-Celiprolol-d9 Hydrochloride” would depend on its specific molecular structure. These properties could include its solubility, melting point, boiling point, and stability under various conditions .Scientific Research Applications

Cardiovascular Health and Therapeutic Applications

Celiprolol Hydrochloride, a beta-blocker with selective adrenoceptor modulation, has shown promise in improving cardiovascular health. Its unique pharmacological profile, acting as a β1-adrenoceptor antagonist with partial β2 agonist activity, has been leveraged in several clinical scenarios:

- Enhancing Endothelial Function: Celiprolol Hydrochloride improved endothelial function in diabetic rats, suggesting potential benefits in managing diabetic vascular complications by restoring NO-dependent relaxation and reducing TNFα levels (Hayashi et al., 2007).

- Pharmacokinetics and Efficacy in the Elderly: Studies assessing the pharmacokinetics, efficacy, and safety profile of Celiprolol in elderly patients with hypertension have demonstrated its effective blood pressure reduction with a favorable safety profile, highlighting its suitability for this demographic (Lamon, 2004).

Pharmacological Studies and Drug Synthesis

Research has also delved into the synthesis and characterization of Celiprolol Hydrochloride, providing insights into its chemical properties and stability:

- Degradation and Stability Analysis: Detailed studies on the degradation products of Celiprolol Hydrochloride under various conditions have elucidated its stability profile, contributing to better formulation strategies (Sahu et al., 2021).

- Improved Synthesis Methods: Innovations in the synthesis of Celiprolol Hydrochloride, aiming for higher yield and environmental friendliness, have been reported, indicating advancements in manufacturing processes (Ji et al., 2011).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

3-[3-acetyl-4-[(2S)-3-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]-2-hydroxypropoxy]phenyl]-1,1-diethylurea;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H33N3O4.ClH/c1-7-23(8-2)19(26)22-15-9-10-18(17(11-15)14(3)24)27-13-16(25)12-21-20(4,5)6;/h9-11,16,21,25H,7-8,12-13H2,1-6H3,(H,22,26);1H/t16-;/m0./s1/i4D3,5D3,6D3; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKJHTUVLJYWAEY-CGYOIASKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)NC1=CC(=C(C=C1)OCC(CNC(C)(C)C)O)C(=O)C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NC[C@@H](COC1=C(C=C(C=C1)NC(=O)N(CC)CC)C(=O)C)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34ClN3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-(-)-Celiprolol-d9 Hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(2-{2-Chloro-3-[2-(1-ethylquinolin-4(1H)-ylidene)ethylidene]cyclohex-1-en-1-yl}ethenyl)-1-ethylquinolin-1-ium 4-methylbenzene-1-sulfonate](/img/structure/B590222.png)